N'-[(3-cyclopentylpropanoyl)oxy]benzenecarboximidamide
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Overview
Description
3-cyclopentylpropanoic acid [[amino(phenyl)methylidene]amino] ester is a member of benzenes.
Scientific Research Applications
Alkane Oxidation and Aerobic Oxidation
Alkane Oxidation : N-Hydroxyphthalimide (NHPI) combined with Co(acac)(n) is used as a catalytic system for efficient aerobic oxidation of cycloalkanes and alkylbenzenes under mild conditions. This system demonstrates significant efficiency in converting cycloalkanes and alkylbenzenes, such as toluene, into valuable products like benzoic acid, acetophenone, and 1-phenyl-1-butanone (Ishii et al., 1996).
Aerobic Oxidation of Benzyl Amines : N-Hydroxyphthalimide incorporated on a Fe-based metal-organic framework is used for the oxidation of benzylamine and its derivatives to benzyl imines with molecular oxygen as the only oxidant. This method offers a promising approach for oxidative reactions without using traditional organic solvents (Dhakshinamoorthy et al., 2010).
Synthesis of Bioactive Compounds
Synthesis of Heterocyclic Compounds : N-benzoyl cyanoacetylhydrazine, a related compound, has been used to synthesize various new heterocyclic compounds with potential biological activities, including antibacterial and antifungal properties (Mohareb et al., 2007).
Novel Aziridine Synthesis : A study on the intramolecular oxycyanation of methylenecyclopropanes reveals a novel method to synthesize substituted benzo[d][1,3]oxazines with a cyano group. This reaction is significant for producing compounds with potential pharmacological applications (Yuan et al., 2016).
Organic Photovoltaic Cells
- Polymer Acceptors for OPVs : N-type polymer acceptors, including cyano-substituted polymer acceptors, have been used in organic photovoltaic cells (OPVs). The electron-withdrawing cyano groups contribute to high electron affinity, which is crucial for the efficiency of OPVs (Kim & Lim, 2014).
Catalytic Performance
- Catalytic Oxidation of Hydrocarbons : N-hydroxyphthalimide, another related compound, has shown promise as a catalyst in the aerobic oxidation of hydrocarbons to hydroperoxides. This catalytic process is notable for its selectivity and efficiency at lower temperatures (Kuznetsova et al., 2019).
Electrocatalytic Reactions
- Electrocatalytic Applications : N-Oxyl compounds, including phthalimide N-oxyl (PINO), have been widely used as catalysts for selective oxidation and in electrosynthetic reactions. This research area is vital for industrial applications (Nutting et al., 2018).
Properties
Molecular Formula |
C15H20N2O2 |
---|---|
Molecular Weight |
260.33 g/mol |
IUPAC Name |
[(Z)-[amino(phenyl)methylidene]amino] 3-cyclopentylpropanoate |
InChI |
InChI=1S/C15H20N2O2/c16-15(13-8-2-1-3-9-13)17-19-14(18)11-10-12-6-4-5-7-12/h1-3,8-9,12H,4-7,10-11H2,(H2,16,17) |
InChI Key |
JPBPZIJXUXANRK-UHFFFAOYSA-N |
Isomeric SMILES |
C1CCC(C1)CCC(=O)O/N=C(/C2=CC=CC=C2)\N |
SMILES |
C1CCC(C1)CCC(=O)ON=C(C2=CC=CC=C2)N |
Canonical SMILES |
C1CCC(C1)CCC(=O)ON=C(C2=CC=CC=C2)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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